molecular formula C34H68N2O4 B14396457 Dihexadecyl hydrazine-1,2-dicarboxylate CAS No. 89761-28-4

Dihexadecyl hydrazine-1,2-dicarboxylate

Cat. No.: B14396457
CAS No.: 89761-28-4
M. Wt: 568.9 g/mol
InChI Key: FYEGZLSWFWDNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihexadecyl hydrazine-1,2-dicarboxylate is a chemical compound characterized by its unique structure, which includes two hexadecyl groups attached to a hydrazine-1,2-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexadecyl hydrazine-1,2-dicarboxylate typically involves the reaction of hexadecylamine with diethyl hydrazine-1,2-dicarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted hydrazines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihexadecyl hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dihexadecyl hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl hydrazine-1,2-dicarboxylate
  • Diisopropyl hydrazine-1,2-dicarboxylate
  • Dimethyl hydrazine-1,2-dicarboxylate

Uniqueness

Dihexadecyl hydrazine-1,2-dicarboxylate is unique due to its long alkyl chains, which impart distinct physicochemical properties compared to its shorter-chain analogs. These properties include increased hydrophobicity and potential for forming stable complexes with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

89761-28-4

Molecular Formula

C34H68N2O4

Molecular Weight

568.9 g/mol

IUPAC Name

hexadecyl N-(hexadecoxycarbonylamino)carbamate

InChI

InChI=1S/C34H68N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-33(37)35-36-34(38)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

FYEGZLSWFWDNLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)NNC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.